An In-Depth Technical Guide to Spiro[2.4]heptan-1-amine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to Spiro[2.4]heptan-1-amine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Significance of Three-Dimensional Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that can confer advantageous pharmacological properties is paramount. The strategic move away from flat, two-dimensional structures towards more complex, three-dimensional scaffolds has been a significant driver of innovation. Spirocycles, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution. Their inherent rigidity and well-defined spatial arrangement of substituents can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable metabolic profiles.[1]
This guide provides a comprehensive technical overview of Spiro[2.4]heptan-1-amine hydrochloride (CAS Number: 17202-53-8), a compelling yet underexplored building block. We will delve into its physicochemical properties, propose a robust synthetic pathway, detail its analytical characterization, and explore its potential applications in drug development, particularly in the context of inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural attributes of this spirocyclic amine.
Physicochemical Properties and Structural Attributes
Spiro[2.4]heptan-1-amine hydrochloride presents as a white to off-white solid. Its constrained bicyclic system, comprising a cyclopropane and a cyclopentane ring, imparts a distinct three-dimensional geometry. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological assays and potential formulation development.
| Property | Value | Source |
| CAS Number | 17202-53-8 | [2] |
| Molecular Formula | C₇H₁₄ClN | [2] |
| Molecular Weight | 147.65 g/mol | [2] |
| Monoisotopic Mass | 147.0814771 Da | [2] |
| Topological Polar Surface Area | 26 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Appearance | White to off-white solid | [3] |
Synthetic Strategy: A Plausible and Detailed Protocol
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of Spiro[2.4]heptan-1-one oxime
-
To a solution of Spiro[2.4]heptan-1-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.
Causality: The formation of the oxime from the ketone is a standard condensation reaction. Pyridine acts as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride, driving the equilibrium towards the product.
Part 2: Reduction of Spiro[2.4]heptan-1-one oxime to Spiro[2.4]heptan-1-amine
-
To a suspension of zinc dust (5 equivalents) in methanol, add a solution of the crude Spiro[2.4]heptan-1-one oxime (1 equivalent) in methanol.
-
Add ammonium formate (10 equivalents) in portions to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[6]
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove inorganic salts.
-
Dry the ethereal layer over anhydrous sodium sulfate and concentrate to give the crude Spiro[2.4]heptan-1-amine.
Causality: Zinc dust in the presence of a proton donor like ammonium formate is an effective and economical system for the reduction of oximes to primary amines.[6] This method is often preferred over catalytic hydrogenation for its operational simplicity and tolerance of various functional groups.
Part 3: Formation of Spiro[2.4]heptan-1-amine Hydrochloride
-
Dissolve the crude Spiro[2.4]heptan-1-amine in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath and add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford Spiro[2.4]heptan-1-amine hydrochloride.
Causality: The basic amine readily reacts with hydrochloric acid to form the corresponding ammonium salt, which is typically a crystalline solid that precipitates from nonpolar solvents like diethyl ether. This step also serves as a final purification of the product.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for this specific molecule is scarce in the public domain, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Expected Features):
-
-NH₃⁺ protons: A broad singlet in the region of 8.0-9.0 ppm, which may exchange with D₂O.
-
Cyclopentane and Cyclopropane Protons: A complex series of multiplets in the upfield region (approximately 0.5-2.5 ppm). The diastereotopic nature of the methylene protons in the cyclopentane ring and the unique chemical environment of the cyclopropane protons will lead to complex splitting patterns. The proton attached to the carbon bearing the amino group (C1) is expected to be a multiplet deshielded relative to the other aliphatic protons.
¹³C NMR Spectroscopy (Expected Features):
-
Spiro Carbon: A quaternary carbon signal, typically in the range of 30-40 ppm.
-
C1 Carbon (attached to -NH₃⁺): A signal deshielded by the electron-withdrawing ammonium group, expected around 50-60 ppm.
-
Cyclopentane and Cyclopropane Carbons: A series of signals in the aliphatic region (approximately 10-40 ppm).
FT-IR Spectroscopy (Expected Features):
-
N-H Stretching: A broad band in the region of 2800-3200 cm⁻¹ characteristic of the ammonium salt.[7]
-
C-H Stretching: Sharp peaks just below 3000 cm⁻¹.
-
N-H Bending: A medium to strong absorption around 1500-1600 cm⁻¹.
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion of the free base (C₇H₁₃N) upon loss of HCl. Predicted adducts for the free base are presented below.[8]
| Adduct | Predicted m/z |
| [M+H]⁺ | 112.11208 |
| [M+Na]⁺ | 134.09402 |
Potential Applications in Drug Discovery: Targeting Inflammatory Pathways
While direct biological data for Spiro[2.4]heptan-1-amine is not extensively published, the spiro[2.4]heptane scaffold is featured in patented compounds with significant biological activity. Specifically, derivatives of this scaffold have been identified as potent agonists of the ALX receptor (also known as Formyl Peptide Receptor 2, FPR2).[9][10]
The ALX receptor is a G-protein coupled receptor that plays a crucial role in the resolution of inflammation.[4] Its activation by endogenous ligands like lipoxin A4 initiates pathways that lead to the cessation of neutrophil infiltration, promotion of macrophage-mediated clearance of apoptotic cells, and a return to tissue homeostasis.[9] Consequently, agonists of the ALX receptor are being actively investigated as a novel therapeutic strategy for a range of inflammatory conditions, including:
-
Obstructive airway diseases (e.g., asthma, COPD)[11]
-
Cardiovascular disorders[10]
-
Neuroinflammation[10]
-
Allergic conditions[10]
The spiro[2.4]heptane moiety in these agonists likely serves to position key pharmacophoric elements in a favorable orientation for binding to the ALX receptor. The primary amine of Spiro[2.4]heptan-1-amine hydrochloride provides a versatile synthetic handle for the elaboration of a diverse library of analogues to probe the structure-activity relationship (SAR) at the ALX receptor.
Safety, Handling, and Storage
As a primary amine hydrochloride, Spiro[2.4]heptan-1-amine hydrochloride should be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[3]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3]
-
Conclusion and Future Directions
Spiro[2.4]heptan-1-amine hydrochloride is a valuable building block with significant potential for the development of novel therapeutics. Its rigid, three-dimensional structure is a desirable feature in modern drug design. While a detailed, published synthetic protocol and full characterization data are yet to be widely disseminated, a robust synthesis can be readily achieved through the reductive amination of the corresponding ketone.
The documented activity of related spiro[2.4]heptane derivatives as ALX receptor agonists strongly suggests that this compound is a prime candidate for the synthesis of novel anti-inflammatory agents. Future work should focus on the detailed biological evaluation of a library of compounds derived from this spirocyclic amine to fully elucidate its therapeutic potential.
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